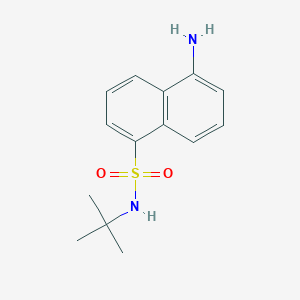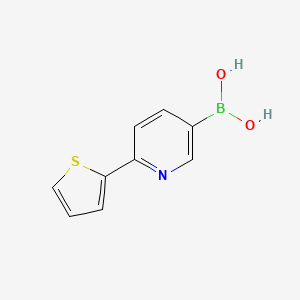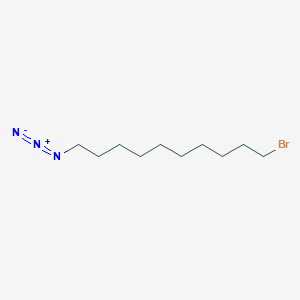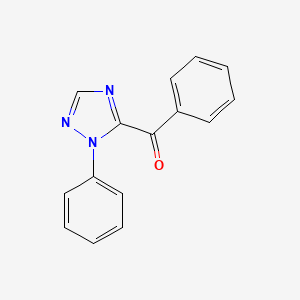
Basolite(R) Z377
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Basolite® Z377 is typically synthesized through a solvothermal method. This involves dissolving zinc nitrate and 1,3,5-benzenetricarboxylic acid in a solvent such as dimethylformamide (DMF) and heating the mixture at elevated temperatures for several hours. The reaction conditions often include temperatures around 100-150°C and reaction times ranging from 12 to 24 hours . Industrial production methods may involve scaling up this process while ensuring consistent quality and yield.
化学反応の分析
Basolite® Z377 undergoes various chemical reactions, including:
Oxidation: The framework can be oxidized under specific conditions, altering its structural properties.
Reduction: Reduction reactions can modify the oxidation state of the metal centers within the framework.
Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced with other functional groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation.
科学的研究の応用
Basolite® Z377 has numerous scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and active sites.
Biology: The framework’s porosity allows for the encapsulation and controlled release of biomolecules, making it useful in drug delivery systems.
Medicine: Its ability to adsorb gases and other molecules makes it a potential candidate for medical applications such as gas storage and separation.
作用機序
The mechanism by which Basolite® Z377 exerts its effects involves the interaction between the metal centers and the organic ligands. The zinc ions coordinate with the carboxylate groups of the ligands, creating a porous structure. This structure allows for the adsorption of gases and other molecules, facilitated by the high surface area and the presence of open metal sites .
類似化合物との比較
Basolite® Z377 can be compared with other metal-organic frameworks such as:
Basolite® C300 (HKUST-1): Composed of copper ions and benzene-1,3,5-tricarboxylate ligands, it is also used for gas adsorption but has different structural properties.
Basolite® F300 (Fe-BTC): Contains iron ions and benzene-1,3,5-tricarboxylate ligands, known for its catalytic properties.
Basolite® Z1200 (ZIF-8): Consists of zinc ions and 2-methylimidazolate ligands, notable for its thermal stability and chemical resistance.
Basolite® Z377 stands out due to its exceptionally high surface area and hydrogen adsorption capacity, making it particularly suitable for applications in hydrogen storage and gas separation.
特性
分子式 |
C54H30O13Zn4 |
|---|---|
分子量 |
1148.3 g/mol |
IUPAC名 |
tetrazinc;4-[3,5-bis(4-carboxylatophenyl)phenyl]benzoate;oxygen(2-) |
InChI |
InChI=1S/2C27H18O6.O.4Zn/c2*28-25(29)19-7-1-16(2-8-19)22-13-23(17-3-9-20(10-4-17)26(30)31)15-24(14-22)18-5-11-21(12-6-18)27(32)33;;;;;/h2*1-15H,(H,28,29)(H,30,31)(H,32,33);;;;;/q;;-2;4*+2/p-6 |
InChIキー |
RDZVGMILMJSSPX-UHFFFAOYSA-H |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=C(C=C4)C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaen-2-yl)benzoate](/img/structure/B14089730.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089733.png)
![2,8-Dibromodibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B14089739.png)



![Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089753.png)


![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)
![7-Chloro-1-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089779.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14089783.png)
![7-Bromo-1-(2,5-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089790.png)
